molecular formula C15H12N4OS B2713119 N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide CAS No. 861209-98-5

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide

Cat. No.: B2713119
CAS No.: 861209-98-5
M. Wt: 296.35
InChI Key: OKKJBOCFFYKGMR-OUKQBFOZSA-N
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Description

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a pyrrole ring, and a dicyanoethenyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with a suitable dicyanoethenylating agent under controlled conditions to form the intermediate compound. This intermediate is then reacted with thiophene-2-carboxamide in the presence of a catalyst to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-10-5-6-11(2)19(10)13(9-17)12(8-16)18-15(20)14-4-3-7-21-14/h3-7H,1-2H3,(H,18,20)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJBOCFFYKGMR-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC=CS2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=CC=CS2)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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